2-((4-fluorophenyl)thio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-fluorophenyl)thio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic compound that features a combination of fluorophenyl, thiophene, and pyridine moieties. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the thioether linkage: Reacting 4-fluorothiophenol with an appropriate halide or sulfonate ester.
Amide bond formation: Coupling the resulting thioether with an acyl chloride or an activated ester of the acetamide derivative.
Pyridine and thiophene incorporation: Introducing the pyridine and thiophene rings through cross-coupling reactions or nucleophilic substitutions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.
Substitution: The aromatic rings (fluorophenyl, thiophene, pyridine) may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands or catalysts in organic reactions.
Biology
Biological Activity: Investigated for potential antimicrobial, antifungal, or anticancer properties.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might involve:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways: Modulating signaling pathways, enzyme activities, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chlorophenyl)thio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
- 2-((4-bromophenyl)thio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
Uniqueness
- Fluorine Substitution : The presence of a fluorine atom can significantly alter the compound’s reactivity, biological activity, and pharmacokinetic properties compared to its chloro or bromo analogs.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS2/c19-14-5-7-15(8-6-14)24-12-17(22)21-11-13-3-1-9-20-18(13)16-4-2-10-23-16/h1-10H,11-12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOIGBXFVKTDTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.